Hinokiflavone

Overview

Description

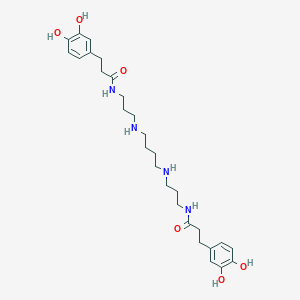

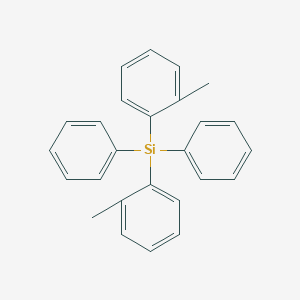

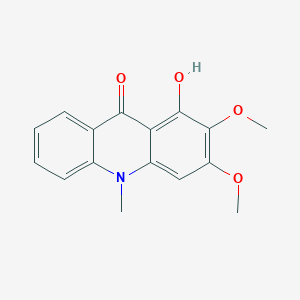

Hinokiflavone is a biflavonoid compound characterized by an ether linkage between two connected apigenin units. Biflavonoids are a subclass of flavonoids, which are polyphenolic compounds found in various plants. This compound is primarily found in plants belonging to the Cupressaceae and Taxaceae families, as well as in Selaginella species and several other plants like Platycladus orientalis and cashew .

Mechanism of Action

Hinokiflavone is a C–O–C-type biflavonoid found in a variety of plants, notably Selaginella species . It has been studied for its anti-cancer properties and its potential as a therapeutic agent .

Target of Action

This compound’s primary targets include the ERK1-2/p38/NFκB signaling pathway and the matrix metalloproteinases MMP-2 and MMP-9 . It also targets the SUMO-specific protease SENP1 , functioning as a potent modulator of pre-mRNA splicing .

Mode of Action

This compound interferes with the ERK1-2/p38/NFκB signaling pathway, affecting the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . It potentially directly binds to MMP-9 . Additionally, it inhibits the SUMO-specific protease SENP1, impacting pre-mRNA splicing .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its anti-cancer effects. By interfering with the ERK1-2/p38/NFκB signaling pathway and the regulation of MMP-2 and MMP-9, this compound can inhibit cell proliferation and metastasis . Its inhibition of SENP1 also affects pre-mRNA splicing .

Result of Action

This compound has demonstrated anti-proliferative and anti-metastatic activities . It has been shown to inhibit cell growth and colony formation, induce apoptosis in cancer cells, and up-regulate the protein Bax while down-regulating Bcl-2 .

Action Environment

The compound’s anti-cancer potential and its role as a regulator of pre-mrna splicing suggest that it could be useful in treating cancers, particularly hepatocellular carcinoma .

Biochemical Analysis

Biochemical Properties

Hinokiflavone has been found to interfere with the ERK1-2/p38/NFκB signaling pathway and regulate the expression of the matrix metalloproteinases MMP-2 and MMP-9 . It has also been found to function as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 .

Cellular Effects

This compound has been shown to have anti-proliferative and anti-metastatic activities . It inhibits the growth of various cancer cells, including nasopharyngeal cancer cells and colon cancer cells . It also induces apoptosis in these cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It interferes with the ERK1-2/p38/NFκB signaling pathway, which plays a crucial role in cell proliferation and survival . It also regulates the expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in tissue remodeling and cancer metastasis . Furthermore, this compound functions as a potent modulator of pre-mRNA splicing by inhibiting the SUMO-specific protease SENP1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been shown to inhibit the growth of cancer cells in a time- and dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant anti-tumor effects. For instance, it has been shown to reduce the volume of subcutaneous tumors by 50–70% when administered at doses of 4 and 8 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. More than 40 metabolites of this compound have been identified in vitro and in vivo (in rats). The main phase I biotransformation refers to the rupture of the connective C–O–C bond between the two apigenin units, as well as mono- and bi-hydrogenation and hydrolysis of the parent compound .

Subcellular Localization

This compound has been shown to affect the subnuclear organization of splicing factors required for A complex formation, which relocalize together with SUMO1 and SUMO2 into enlarged nuclear speckles containing polyadenylated RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hinokiflavone can be synthesized through various chemical reactions involving the coupling of apigenin units. One common method involves the use of oxidative coupling reactions, where apigenin units are linked via an ether bond. The reaction conditions typically include the use of oxidizing agents such as iodine or ferric chloride in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants rich in this compound are harvested, and the compound is extracted using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Hinokiflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

Hinokiflavone has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of biflavonoid synthesis and reactivity.

Biology: It has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: this compound has shown promise as a therapeutic agent for various diseases, including cancer, Alzheimer’s disease, and gout.

Industry: It is used in the development of natural product-based therapies and as a bioactive compound in nutraceuticals

Comparison with Similar Compounds

Hinokiflavone belongs to the C–O–C type of biflavonoids, which are characterized by an ether linkage between two flavonoid units. Similar compounds include:

Amentoflavone: A C–C type biflavonoid with a direct carbon-carbon bond between flavonoid units.

Ochnaflavone: Another C–O–C type biflavonoid with similar structural features to this compound.

Delicaflavone: A biflavonoid with unique biological activities.

This compound stands out due to its unique ether linkage and its potent biological activities, particularly its role as a pre-mRNA splicing modulator and its anticancer properties .

Properties

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHMFBJQJSTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172760 | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-36-9 | |

| Record name | Hinokiflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokiflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HINOKIFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF5VYC4NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Hinokiflavone exhibits its activity through several mechanisms:

- Inhibition of MDM2: this compound binds to the MDM2-MDMX RING domain, inhibiting MDM2 E3 ligase activity. This leads to the upregulation of the tumor suppressor p53 and promotes apoptosis in cancer cells. [, ]

- Modulation of pre-mRNA splicing: this compound acts as a pre-mRNA splicing modulator by inhibiting the SUMO protease SENP1. This inhibition increases SUMOylation, a post-translational modification, impacting the activity and localization of splicing factors involved in early spliceosome assembly. [, ]

- Targeting Caseinolytic protease P (ClpP): In Methicillin-resistant Staphylococcus aureus (MRSA), this compound directly binds to ClpP, inhibiting its activity and leading to reduced virulence by suppressing the expression of multiple virulence factors. []

- Modulating signaling pathways: this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity. It also inhibits the PI3K/AKT/mTOR signaling pathway, further contributing to its anti-cancer effects. [, , ]

ANone: this compound is a biflavonoid, meaning it is composed of two flavonoid units linked together.

- Spectroscopic data: The structure of this compound has been elucidated using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry. Detailed spectral data can be found in the literature. [, , , ]

ANone: While specific information on material compatibility and stability of this compound under various conditions is limited in the provided research, its applications are primarily focused on its biological activity. Research suggests potential for:

- Anti-cancer agent: Shows promising results against various cancer cell lines, including breast, colorectal, esophageal squamous, and lung adenocarcinoma. [, , , , ]

- Antibacterial agent: Demonstrates inhibitory activity against MRSA, particularly in attenuating its virulence. []

- Anti-inflammatory agent: Exhibits anti-inflammatory activity in LPS-mediated murine macrophages and colon epithelial cells. []

ANone: Based on the provided research, this compound is not primarily recognized for its catalytic properties. Its mode of action revolves around binding to specific protein targets and modulating their activity rather than directly catalyzing chemical reactions.

ANone: Yes, computational approaches have been employed to study this compound:

- Virtual screening: Identified this compound as a potential inhibitor of MDM2 and SARS-CoV-2 non-structural proteins. [, ]

- Molecular docking: Provided insights into this compound's binding mode with MDM2, ClpP, and other target proteins. [, , , ]

- Molecular dynamics simulations: Used to evaluate the stability of this compound within the binding site of BACE1, a potential target for Alzheimer's disease. []

ANone: While comprehensive SAR studies are limited in the provided research, some insights can be gleaned:

- Biflavonoid structure is important for cytotoxicity: The presence of an ether linkage between two apigenin units, characteristic of this compound, appears crucial for significant cytotoxic activity compared to other biflavonoids. []

- Methylation may influence activity: The discovery of cryptomerin A and B, this compound methyl ethers, suggests that methylation could impact biological activity. []

- Specific functional groups are crucial for target binding: Molecular docking studies have identified key amino acid residues and functional groups involved in the interaction of this compound with its targets like MDM2 and ClpP. Modifications to these regions may alter binding affinity and selectivity. [, ]

ANone: this compound, like many natural products, suffers from poor water solubility which can hinder its bioavailability. To address this, researchers have explored the use of:

- Hybrid micelles: Formulating this compound into hybrid micelles using a combination of soluplus, TPGS, and DQA has been shown to improve its solubilization, stability, and enhance its anticancer efficacy in vitro and in vivo. []

ANone: Specific SHE regulations for this compound are not discussed in the provided research. As a natural product currently under preclinical investigation, comprehensive safety and toxicity assessments are necessary before clinical translation and widespread use.

- Pharmacokinetic study in rats: Following oral administration, this compound showed a half-life of 6.10 ± 1.86 hours in rats, suggesting moderate elimination kinetics. Further research is needed to fully characterize its ADME profile in preclinical models and eventually in humans. []

- Bioavailability: A study utilizing an ELISA method suggested that apigenin flavonoids, structurally similar to this compound, and their metabolites were detectable in the plasma of mice after oral administration of apigenin-C-glycoside, indicating the potential for absorption and systemic distribution. []

ANone: this compound has shown promising in vitro and in vivo results:

- In vitro studies: Demonstrated cytotoxicity against various cancer cell lines, including breast, colorectal, esophageal squamous, and lung adenocarcinoma. [, , , , ]

- Animal models: Exhibited antitumor activity in a mouse xenograft model of lung adenocarcinoma and inhibited tumor growth in an esophageal squamous cell carcinoma xenograft model with minimal toxicity to major organs. [, ]

ANone: While specific historical milestones are not extensively detailed, the research highlights:

- Early isolation and structural elucidation: this compound was initially isolated from various plant sources, and its structure was elucidated using spectroscopic techniques. [, , , ]

- Evolving understanding of its biological activities: Research over the years has revealed its diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties. [, , , , , , , , ]

- Ongoing efforts in drug discovery and development: Recent studies have focused on understanding its mechanisms of action, exploring its potential as a therapeutic agent for various diseases, and developing strategies to improve its bioavailability and efficacy. [, , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)